9,10,12,13-Tetrachlorooctadecanoic acid
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Overview
Description
9,10,12,13-Tetrachlorooctadecanoic acid is a halogenated fatty acid with the molecular formula C18H32Cl4O2 and a molecular weight of 422.258 g/mol This compound is characterized by the presence of four chlorine atoms attached to the carbon chain at positions 9, 10, 12, and 13
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,12,13-Tetrachlorooctadecanoic acid typically involves the chlorination of octadecanoic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
9,10,12,13-Tetrachlorooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated fatty acids .
Scientific Research Applications
9,10,12,13-Tetrachlorooctadecanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological membranes and its role in cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 9,10,12,13-Tetrachlorooctadecanoic acid involves its interaction with cellular membranes and enzymes. The presence of chlorine atoms can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the compound may interact with specific enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
9,10,12,13-Tetrabromooctadecanoic acid: Similar structure but with bromine atoms instead of chlorine.
9,10,12,13-Tetrafluorooctadecanoic acid: Contains fluorine atoms, leading to different chemical properties.
9,10,12,13-Tetrachlorostearic acid: Another chlorinated derivative of stearic acid.
Uniqueness
9,10,12,13-Tetrachlorooctadecanoic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
26533-39-1 |
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Molecular Formula |
C18H32Cl4O2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
9,10,12,13-tetrachlorooctadecanoic acid |
InChI |
InChI=1S/C18H32Cl4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24) |
InChI Key |
FRSRMUYUIAXUAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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